6-Bromo-7-methoxyfuro[3,2-c]pyridine
Overview
Description
6-Bromo-7-methoxyfuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6BrNO2. It is a brominated derivative of furo[3,2-c]pyridine, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position on the furo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyfuro[3,2-c]pyridine typically involves the bromination of 7-methoxyfuro[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-7-methoxyfuro[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyfuro[3,2-c]pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary, but typically include interactions with key proteins and signaling molecules within the cell .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyfuro[3,2-c]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-furoylpyridine: Similar brominated heterocycle but with different substitution pattern, leading to different reactivity and applications.
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: Another brominated furo[3,2-c]pyridine derivative with an aldehyde group, used in different synthetic applications.
Uniqueness
6-Bromo-7-methoxyfuro[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
6-bromo-7-methoxyfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHINRGEKOOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280411 | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261366-01-1 | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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